The table below summarizes the key biochemical characteristics of CNX-2006.
| Property | Description |
|---|---|
| Mechanism | Irreversible, covalent binding [1] [2] |
| Primary Target | Mutant EGFR (including activating mutations L858R, exon 19 deletions, and resistance mutation T790M) [3] [1] [2] |
| Key Selectivity | Spares wild-type EGFR [4] [2] |
| Reported Potency (IC₅₀) | < 20 nM for mutant EGFR [3] [1] |
This compound is structurally related to the clinical compound rociletinib (CO-1686) and acts as a covalent inhibitor by binding to the conserved Cys797 residue within the kinase domain of EGFR [5] [2]. Its primary advantage is high selectivity for mutant forms of EGFR over the wild-type receptor, which was a major limitation of earlier-generation inhibitors [4] [2].
This compound demonstrates potent activity across various in vitro and in vivo models. The following table consolidates the key experimental findings.
| Assay Type | Model / Cell Line | Key Finding | Reference |
|---|---|---|---|
| In Vitro Kinase Assay | Recombinant EGFR kinases | High selectivity for mutant EGFR (L858R/T790M) over wild-type [2]. | |
| Cell Proliferation (GI₅₀) | NCI-H1975 (L858R/T790M) | 3 - 72 nM [2] | |
| PC9GR4 (Del19/T790M) | ~61 nM (phosphorylation IC₅₀) [2] | ||
| HCC827 (Del19) | 55 - 104 nM (phosphorylation IC₅₀) [2] | ||
| In Vivo Efficacy | NCI-H1975 xenograft in nude mice | Tumor growth reduction at 25 mg/kg (i.p.) [3] [1] [6] | |
| Activity on Rare Mutations | Engineered Cell Lines | Potent against G719S, L861Q, T854A; inactive against exon 20 insertions [6] [2] |
In addition to the data in the table:
To help you replicate or understand the key studies, here are the methodologies cited in the research.
1. Growth Inhibition Assay [5] [2]
2. Immunoblotting for EGFR Signaling [1] [5]
3. In Vivo Xenograft Study [3] [1] [6]
Research using this compound has revealed novel resistance mechanisms to third-generation EGFR inhibitors. The following diagram illustrates two key pathways identified.
Two primary resistance mechanisms to this compound have been characterized [5] [4] [2]:
For researchers, this compound serves as a critical tool compound for:
The following tables summarize key experimental findings and methodologies from preclinical studies on CNX-2006.
Table 2: In Vitro Efficacy in Cell-Based Assays
| Assay Type | Cell Lines / Models | Key Findings | Reference Protocol |
|---|---|---|---|
| Cell Growth Inhibition (GI50) | NCI-H1975 (L858R/T790M), PC9GR4 (T790M pos.) | GI50 values in the low nanomolar range (3-61 nM) [1] [2]. | Cells treated with drugs in standard growth inhibition assays [3] [4]. |
| EGFR Phosphorylation Inhibition | HCC827, PC9, NCI-H1975 | IC50 of 46-104 nM after 2-hour treatment [1] [2]. | Cells treated with inhibitor for 1-6 hours; lysates analyzed by immunoblotting [5] [4]. |
| Activity Against Rare Mutations | Engineered cells with G719S, L861Q, T854A, exon 19 ins. | Showed activity against most rare mutants, but not exon 20 insertion (H773-V774HVdup) [5] [1]. | Mutant EGFRs transiently transfected into 293 cells; inhibition analyzed via immunoblotting [3]. |
| Apoptosis Induction | NCI-H1975 | ~16% apoptosis induction after 24-hour treatment [1]. | Measured by Annexin V staining and reduction in mitochondrial membrane potential [1]. |
| 3D Tumor Spheroid Reduction | NCI-H1975 | ~40% reduction in spheroid volume after 96-hour treatment with 1 μM this compound [1]. | Tumor spheres derived from H1975 cells treated and volume measured [5]. |
Table 3: In Vivo Efficacy
| Model | Formulation & Dosage | Administration | Key Outcome |
|---|---|---|---|
| H1975 Xenograft (EGFR L858R/T790M) | 25 mg/kg in 5% DMSO, 15% Solutol HS15, 85% PBS [3] | Intraperitoneal (i.p.) [3] [6] | Effective tumor growth inhibition [3] [6] [4]. |
This compound is a structural analog of CO-1686 (rociletinib) [1] [6] [2]. Its mechanism and emerging resistance pathways can be visualized as follows:
This compound mechanism and resistance pathways.
This compound represents a significant proof-of-concept in the evolution of EGFR TKIs. Its mutant-selective profile was designed to improve efficacy against T790M-mediated resistance while minimizing dose-limiting toxicities (like skin rash and diarrhea) associated with wild-type EGFR inhibition [7] [8].
The discovery that NF-κB activation can drive resistance to a potent mutant-selective TKI highlighted a potential bypass track signaling mechanism. This suggests that combining future mutant-selective EGFR inhibitors with NF-κB pathway inhibitors could be a promising therapeutic strategy to delay or overcome resistance [1] [2] [9].
The table below summarizes the fundamental characteristics and activity data for CNX-2006.
| Property | Specification |
|---|---|
| CAS Number | 1375465-09-0 [1] [2] |
| Molecular Formula | C₂₆H₂₇F₄N₇O₂ [1] [2] |
| Molecular Weight | 545.53 g/mol [1] [2] |
| Description | Novel irreversible mutant-selective EGFR inhibitor [1] |
| Primary Target (IC₅₀) | EGFR mutant isoforms: < 20 nM [1] |
| Key Mutations Targeted | T790M, L858R/T790M, G719S, L861Q [2] |
| Selectivity | Very weak inhibition of wild-type EGFR [1] [2] |
The following table details the key experimental findings and protocols from pre-clinical studies.
| Aspect | Findings & Protocols |
|---|
| In Vitro Activity | • Potently suppresses growth of EGFR-T790M cells (up to 1000x selectivity over EGFR-WT) [2]. • Inhibits EGFR phosphorylation in T790M mutant cells at IC₅₀ < 20 nM after 1-hour exposure [2]. • Reduces volume of tumor spheres formed from H1975 cells [2]. | | In Vivo Efficacy | • Shows efficacy in H1975 (EGFR L858R/T790M) xenograft models in nude mice [1] [2]. | | Resistance Modeling | • In vitro models show chronic, escalating exposure does not promote T790M-mediated resistance in PC-9 or HCC827 cells [2]. • Resistant cells (HCC827CNXR) can exhibit MET amplification; some subclones experience "oncogene swap" where EGFR mutant allele is lost and MET becomes primary driver [3]. | | Key Experimental Protocols | | | Growth Inhibition Assay [1] [2] | Human EGFR mutant lung adenocarcinoma cell lines are treated with drugs in standard growth inhibition assays. Cell viability is often measured using colorimetric methods like Cell Counting Kit-8 after 72 hours of drug exposure. | | Western Blot Analysis [1] | Cells (with endogenous or transfected mutant EGFRs) are treated with inhibitors for 6 hours. Lysates are then analyzed via immunoblotting to assess inhibition of EGFR phosphorylation and downstream signaling pathways. | | In Vivo Dosing [1] | Model: Nude mice with H1975 xenografts. Formulation: 5% DMSO, 15% Solutol HS15 in PBS. Dosage & Route: 25 mg/kg, administered intraperitoneally (i.p.). |
This diagram illustrates the mechanism of action of this compound and a key resistance pathway identified in research.
This compound covalently binds to Cys797 in the kinase domain of mutant EGFR, blocking oncogenic signaling and leading to tumor cell death [4] [1]. A key finding from resistance studies is "oncogene swap," where cancer cells, under drug pressure, lose the amplified mutant EGFR allele and acquire MET amplification as a new primary driver, making them sensitive to MET inhibitors alone [3].
This compound represents the class of third-generation EGFR inhibitors designed to overcome T790M-mediated resistance. Its high selectivity may improve the therapeutic window by reducing toxicity against wild-type EGFR [4]. The phenomenon of oncogene swap to MET highlights that resistance can involve complete dependency shifts, suggesting the need for repeated biomarker testing and combination therapy strategies [3].
CNX-2006 is structurally related to the investigational drug CO-1686 (rociletinib) and functions as an irreversible EGFR inhibitor [1] [2]. It was designed to covalently bind to the cysteine residue at position 797 (Cys797) within the kinase domain of EGFR [1]. Its key characteristic is high selectivity for mutant forms of EGFR (including sensitizing mutations L858R, exon 19 deletions, and the resistance mutation T790M) over the wild-type (WT) receptor [1] [3].
| Kinase Target | Inhibition at 1 µM this compound (Approximate) | Key Context |
|---|---|---|
| EGFR-L858R/T790M | ~96% | Primary target; high potency [1] |
| WT-EGFR | >50% | Significant inhibition only at much higher concentrations than for mutant EGFR [1] [3] |
| ErbB2, ErbB4, BLK | >50% | Kinases with analogous cysteine residues [1] |
| Chk2 | >50% | Cell cycle checkpoint kinase; an exception among the primarily EGFR-related targets [1] |
The antitumor activity of this compound was evaluated across a panel of NSCLC cell lines and in vivo mouse models [1].
| Cell Line | EGFR Status | This compound GI50 (nM) | CO-1686 GI50 (nM) | Gefitinib GI50 (nM) |
|---|---|---|---|---|
| PC9GR4 | Exon 19 del/T790M | 61 | 69 | 11,900 |
| NCI-H1975 | L858R/T790M | 46 | 51 | 12,000 |
| PC9DR1 | T790M (amplified) | 8 | 14 | 2,300 |
| HCC-827 | Exon 19 del | 55 | 98 | 8 |
| A549 | WT / KRAS Mutant | 2,700 | 1,200 | 8,000 |
A key finding from the research was the identification of NF-κB pathway activation as a primary mechanism of acquired resistance to this compound [1] [3].
The diagram below illustrates the transition from drug sensitivity to NF-κB-driven resistance.
NF-κB activation drives acquired resistance to this compound, replacing mutant EGFR signaling to promote cell survival [1] [3].
The core methodologies from the cited studies are summarized below [1].
The preclinical data on this compound provides a critical proof-of-concept for mutant-selective EGFR inhibition. The finding that NF-κB activation can bypass this potent and selective inhibition reveals a key adaptive resistance mechanism in NSCLC [1] [3]. This suggests that for patients who develop resistance to third-generation EGFR TKIs, co-inhibition of the NF-κB pathway could be a promising therapeutic strategy. The synergism observed between this compound and NF-κB pathway inhibitors in resistant cell models provides a strong rationale for exploring such combination therapies [3].
It is important to note that this compound appears to have remained a preclinical tool compound. The related drug, osimertinib (AZD9291), successfully progressed through clinical development and is now a standard of care, likely addressing the same clinical need [4] [5]. However, the mechanistic insights from this compound research remain highly valuable for understanding and overcoming resistance to this class of drugs.
To visualize the core mechanism of CNX-2006 and the identified resistance pathway, review the following diagrams.
Diagram 1: this compound selectively inhibits mutant EGFR signaling, inducing apoptosis [1] [2] [3].
Diagram 2: NF-κB activation drives acquired resistance to this compound [1] [2] [3].
This compound shows high potency against EGFR-T790M mutant cells with minimal effect on wild-type EGFR [2] [3].
Table 1: this compound Inhibits EGFR Phosphorylation (2-hour treatment IC₅₀) [2] [3]
| Cell Model | EGFR Mutation Status | This compound IC₅₀ (nM) |
|---|---|---|
| PC9 | Exon 19 deletion (Activating) | 55 - 104 |
| HCC-827 | Exon 19 deletion (Activating) | 55 - 104 |
| NCI-H1975 | L858R/T790M | ~46 |
| PC9GR4 | Exon 19 del/T790M | ~61 |
Table 2: Anti-proliferative Activity (GI₅₀) in NSCLC Cell Lines [3]
| Cell Line | EGFR Status | This compound GI₅₀ (μM) | Gefitinib GI₅₀ (μM) |
|---|---|---|---|
| PC9DR1 | T790M (amplified) | ~0.003 | ~0.87 |
| A549 | Wild-type | 2.7 | 8.0 |
| NCI-H1975 | L858R/T790M | Data not shown in excerpt | Data not shown in excerpt |
Key experiments from the research validate this compound's activity and the NF-κB resistance role.
Kinase Assay for Selectivity [2] [3]: The selectivity of this compound was tested against a panel of 62 recombinant protein kinases using a radiometric assay. A concentration of 1 μM this compound inhibited EGFR-L858R/T790M by ~96%, with only 10 other kinases showing >50% inhibition.
Cell-Based Phosphorylation Assay [2] [3]: NSCLC cell lines were treated with serial dilutions of this compound for 2 hours. Cell lysates were then analyzed by western blot using phospho-specific EGFR antibodies to determine the IC₅₀ for EGFR phosphorylation inhibition.
Apoptosis Assay [3]: NCI-H1975 cells were treated with this compound for 24 hours. Apoptosis was measured using Annexin V staining (to detect loss of membrane integrity) and DiOC6 staining (to measure reduction in mitochondrial membrane potential), showing ~16% induction of apoptosis.
NF-κB Role Validation [1] [2] [3]: In this compound-resistant cells, genetic (e.g., siRNA) or pharmacologic inhibition of NF-κB was sufficient to reduce cell viability. This demonstrates that resistant cells become dependent on the NF-κB pathway for survival.
The finding that NF-κB activation can replace oncogenic EGFR signaling provides a crucial insight for developing sequential therapies [1] [2]. Combining NF-κB pathway inhibitors with mutant-selective EGFR-TKIs is a promising therapeutic strategy for patients who develop resistance.
CNX-2006 is a novel, irreversible EGFR inhibitor that forms a covalent bond with the Cys797 residue in the EGFR kinase domain. It was specifically designed to be mutant-selective, potently inhibiting EGFR with activating mutations (like L858R, exon 19 deletions) and the secondary T790M mutation, while largely sparing the wild-type (WT) EGFR [1] [2] [3].
The diagram below illustrates the core mechanism of action and the primary resistance pathways identified in the search results.
The selectivity of this compound is demonstrated through its half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values across various EGFR contexts.
Table 1: Biochemical and Cellular Potency (IC50) of this compound [1] [2] [4]
| EGFR Context | Cell Line / Assay | Approximate IC50 (nM) | Key Finding |
|---|---|---|---|
| Activating Mutant (L858R) | HCC827 | 55 - 104 | Potent inhibition of signaling. |
| T790M Mutant | NCI-H1975 (L858R/T790M) | ~46 | Highly potent inhibition at low nanomolar concentrations. |
| T790M Mutant | PC9GR4 (Del19/T790M) | ~61 | Highly potent inhibition at low nanomolar concentrations. |
| Wild-Type | Various | >1000 | Significant selectivity (10-fold+) over wild-type EGFR. |
Table 2: Anti-Proliferative Activity (GI50) in NSCLC Cell Lines [1]
| EGFR Status | Cell Line Example | This compound GI50 (μM) | Gefitinib GI50 (μM) | Selectivity Fold-Change |
|---|---|---|---|---|
| Mutant (T790M) | PC9DR1 | 0.003 - 0.072 | 0.8 - 8.7 | Up to 290x more potent than Gefitinib |
| Wild-Type | A549 | 2.7 | 8.0 | ~3x more potent, but high nanomolar range |
Prolonged this compound treatment can lead to acquired resistance. Key resistance mechanisms identified in preclinical models include NF-κB pathway activation and MET amplification, sometimes accompanied by loss of the original mutant EGFR allele ("oncogene swap") [1] [5].
Table 3: Characterized Resistance Mechanisms to this compound
| Resistance Mechanism | Experimental Model | Key Molecular Features | Potential Therapeutic Strategy |
|---|
| NF-κB Pathway Activation [1] | Isogenic NCI-H1975 resistant cells | • No secondary EGFR mutations • Constitutive NF-κB activation • Signs of EMT | Combination with NF-κB pathway inhibitors | | MET Amplification [5] | Resistant HCC827EPR subclones | • Two distinct patterns:
The following methodologies are critical for evaluating this compound activity and resistance mechanisms.
Introduction CNX-2006 is a covalent, irreversible, and mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitor with potential antitumor activity. It is structurally similar to the clinical candidate CO-1686 (Rociletinib). Its potency is particularly notable against the EGFR T790M mutation, a common cause of resistance to first-generation EGFR tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC) [1]. The following protocols are compiled from data provided by a commercial supplier, which cites original research [1].
This compound demonstrates high potency and selectivity for mutant forms of EGFR. The table below summarizes key quantitative data from in vitro studies [1].
Table 1: Summary of this compound In Vitro Biological Activity
| Assay Target | Description | Result (IC₅₀) | Cell Line / Context |
|---|---|---|---|
| Enzyme Activity | EGFR T790M inhibition | 20 nM | Biochemical Assay |
| Enzyme Activity | EGFR L858R/T790M inhibition | IC₅₀ < 20 nM | Cell-based (1-hour drug exposure) |
| Cellular Efficacy | Growth suppression | Up to 1000x more potent vs. wild-type EGFR | EGFR-T790M mutant cells vs. wild-type |
| Tumor Sphere Assay | Reduction in tumor sphere volume | Significant reduction | H1975 cell-derived tumor spheres |
1. Enzyme Assay Protocol [1]
2. Cell-Based Growth Inhibition & Signaling Assay [1]
3. Tumor Sphere Formation Assay [2] [1]
The following diagrams illustrate the proposed mechanism of this compound and the workflow for the key cell-based assay.
Diagram 1: this compound Inhibits Mutant EGFR Signaling This diagram outlines the simplified signaling pathway targeted by this compound, based on its known specificity [1].
Diagram 2: Cell-Based Assay Workflow This flowchart details the key steps for the cell-based growth inhibition and immunoblotting protocol [1].
The table below summarizes the key characteristics of CNX-2006 based on the identified preclinical study [1].
| Aspect | Description |
|---|---|
| Compound Name | This compound |
| Class | Novel irreversible EGFR tyrosine kinase inhibitor (TKI); structural analog of CO-1686 (Rociletinib) [1]. |
| Primary Target | Mutant EGFR (including activating mutations L858R, exon 19 deletions, and the resistance mutation T790M) [1]. |
| Key Characteristic | Mutant-selective, showing minimal inhibitory effect on wild-type EGFR at concentrations effective against mutant forms [1]. |
| Reported Assay Context | Evaluated across a panel of 23 NSCLC cell lines; activity expressed as GI50 (50% growth inhibition concentration), which ranged from 3 nM to 8000 nM [1]. |
| Mechanism | Covalently binds to Cys797 residue in the EGFR kinase domain [1]. |
In the absence of a published protocol for this compound, you can adapt standard colorimetric assays commonly used in oncology research for compound screening. The cited study does not specify the exact method used but mentions the "GI50" value [1], which is a standard output of such assays.
A typical workflow is outlined below:
The following steps provide a general framework for a growth inhibition assay, which can be tailored for this compound.
Cell Line Selection:
Cell Seeding and Pre-incubation:
Compound Treatment:
Incubation Period:
Cell Viability Assessment:
Data Analysis:
The administration of this compound was investigated in a mouse model to evaluate its efficacy against tumors with the EGFR T790M resistance mutation and its selectivity profile [1].
Experimental Design and Workflow The diagram below summarizes the key components and workflow of the this compound animal study.
Key Findings The animal study demonstrated that this compound is a promising candidate for overcoming resistance to earlier-generation EGFR inhibitors [1].
Researchers also developed an in vitro acquired resistance model for this compound to investigate potential resistance mechanisms [1].
Experimental Workflow for In Vitro Resistance The process for generating and analyzing resistant cells is outlined below.
Key Findings on Resistance Mechanism Analysis of the this compound resistant cells revealed an alternative survival pathway driven by NF-κB [1], which is summarized in the table below:
| Finding | Description | Experimental Confirmation |
|---|---|---|
| Pathway Activation | Of 24 kinases with altered activity, 17 were linked to the NF-κB pathway. Resistant cells showed overexpression of NF-κB protein and phosphorylation of downstream targets. | Kinase substrate peptide array, Western Blot |
| Survival Dependency | Resistant cells became highly dependent on NF-κB for survival. Genetic knockdown resulted in only 1% viability in resistant cells vs. 60% in parental cells. | Genetic knockdown (e.g., siRNA) |
| Therapeutic Vulnerability | Resistant cells were 3- to 5-fold more sensitive to pharmacological inhibition of the NF-κB pathway. Combining this compound with NF-κB inhibitors decreased cell viability synergistically. | Drug combination studies |
To build on these findings, you could consider the following experimental approaches:
The discovery of NF-κB pathway activation as a resistance mechanism to a third-generation EGFR inhibitor like this compound provides a potential therapeutic strategy to overcome resistance. The synergistic effect observed when combining this compound with NF-κB pathway inhibitors in vitro offers hope for combination therapies that could extend the efficacy of these targeted agents [1].
It is worth noting that while this data for this compound is promising, the broader field has seen osimertinib become the standard-of-care third-generation EGFR TKI in the clinic. The resistance mechanisms observed in various preclinical models can sometimes differ from those identified in patient samples [4].
The table below summarizes the fundamental characteristics and solubility profile of CNX-2006, which is critical for experimental planning [1] [2] [3].
| Property | Value / Description |
|---|---|
| Molecular Weight | 545.53 g/mol [1] [2] [3] |
| CAS Number | 1375465-09-0 [1] [2] [3] |
| Mechanism of Action | Irreversible, covalent, mutant-selective EGFR inhibitor [1] [2] [4] |
| Primary Target (IC₅₀) | mutant EGFR (including T790M) < 20 nM [1] [2] [4] |
| DMSO Solubility | ~100 mg/mL (~183.3 mM) [1] [2] |
| Ethanol Solubility | ~29 mg/mL (~53.1 mM) [1] [2] |
| Water Solubility | Insoluble [1] [2] |
The following protocols outline the standard methods used to evaluate the efficacy and mechanisms of this compound in preclinical studies [4].
This protocol measures the anti-proliferative effects of this compound.
This protocol assesses the compound's effect on its direct target and downstream pathways.
A key discovery in this compound research is that cancer cells can bypass the drug's inhibition by activating alternative survival pathways. When the mutant EGFR signal is effectively and persistently blocked by this compound, some cells develop acquired resistance by activating the NF-κB pathway, which then substitutes for the oncogenic EGFR signaling to promote survival and proliferation [4] [6].
The following diagram illustrates this resistance mechanism and a potential combination therapy strategy.
For animal studies, this compound must be formulated to ensure bioavailability while managing its poor solubility [2].
| Formulation Type | Composition | Example Preparation |
|---|---|---|
| Injection (IP/IV/IM/SC) | DMSO : Tween 80 : Saline = 10 : 5 : 85 [2] | 100 μL DMSO stock + 50 μL Tween 80 + 850 μL Saline [2] |
| Injection (Alternative) | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [2] | 100 μL DMSO + 400 μL PEG300 + 50 μL Tween 80 + 450 μL Saline [2] |
| Oral | Suspend in 0.5% CMC-Na (carboxymethylcellulose sodium) [2] | Add powder to 0.5% CMC-Na solution and mix to homogeneous suspension [2] |
Animal Dosing Example:
The tumorsphere formation assay is a key in vitro method for quantifying cancer stem cells (CSCs), a subpopulation with self-renewal capacity linked to tumor initiation, metastasis, and treatment resistance [1] [2]. The tumorsphere formation efficiency (TFE) measures the percentage of cells that can form spheres from a single cell, correlating with cancer aggressiveness [2].
CNX-2006 is a covalent, irreversible, mutant-selective EGFR inhibitor, active against EGFR-T790M and other rare mutations [3] [4]. In the context of CSCs, evidence shows this compound can greatly decrease the volume of tumor spheres derived from H1975 cells (which harbor the EGFR L858R/T790M mutation) [4]. This suggests that this compound can target the self-renewing, therapy-resistant CSC population within tumors.
The table below summarizes expected experimental outcomes for this compound based on research data.
| Cell Line / Model | EGFR Mutation Status | Assay Type | Key Findings for this compound | Reported IC₅₀ / Efficacy |
|---|---|---|---|---|
| H1975 | L858R/T790M | In vitro growth inhibition [3] | Effective growth suppression | IC₅₀: ~46 nM (after 2h treatment) [3] |
| H1975 | L858R/T790M | Tumorsphere Reduction [4] | Greatly decreased tumorsphere volume | Qualitative observation reported [4] |
| PC9GR4 | Exon 19 del / T790M | In vitro growth inhibition [3] | Effective growth suppression | IC₅₀: ~61 nM (after 2h treatment) [3] |
| Wild-type EGFR | Wild-type | In vitro kinase assay [3] | Minimal effect on wild-type receptor | IC₅₀ >10-fold higher than for mutant EGFR [3] |
This protocol adapts a general tumorsphere formation assay for use with this compound [2]. This compound is typically dissolved in DMSO and used at a stock concentration of 100 mg/mL (~183.3 mM) [4].
Cell Preparation and Seeding
Drug Treatment
Incubation and Feeding
Evaluation and Analysis (Day 7-12)
TFE (%) = (Number of wells with tumorspheres / Total number of wells seeded) * 100This compound selectively inhibits mutant EGFR signaling, disrupting downstream pathways crucial for cancer stem cell survival and self-renewal. The diagram below illustrates this mechanism and the subsequent development of resistance via NF-κB activation [3].
CNX-2006 is a novel, covalent (irreversible), and mutant-selective EGFR inhibitor. It is a structural analog of the third-generation inhibitor CO-1686 (rociletinib) and is characterized by its high potency against EGFR mutants, including the resistance mutation T790M, while sparing the wild-type (WT) EGFR to a significant extent [1] [2].
The PC-9 cell line is a standard model in lung cancer research. It is derived from a human lung adenocarcinoma and harbors an activating EGFR exon 19 deletion (E746_A750del) [3]. This makes it highly sensitive to first-generation EGFR TKIs but also a prime model for studying acquired resistance.
The table below summarizes quantitative data and key findings from studies involving this compound and PC-9 cells.
| Parameter | Findings | Citation |
|---|---|---|
| Primary Target & Potency | Inhibits EGFR T790M and EGFR L858R/T790M with an IC50 of less than 20 nM [1] [2]. | [1] [2] |
| Selectivity | 1000-fold more potent against EGFR-T790M cells than wild-type EGFR cells [1]. | [1] |
| Effect on PC-9 Cells (in vitro) | Suppresses growth of PC-9 cells. In resistance models, continuous exposure does not promote T790M-mediated resistance [1]. | [1] |
| Use in Resistant Models | Used to treat CRISPR/Cas9-generated MED12-knockout (MED12KO) PC-9 cells, a model for EGFR TKI resistance [4]. | [4] |
| Resistance Mechanisms | This compound resistant cells show increased expression of epithelial-mesenchymal transition (EMT) markers and MMP9 [2]. | [2] |
Here are detailed methodologies for key experiments cited in the literature.
This protocol is used to determine the potency of this compound in suppressing cell growth [1].
This protocol is used to confirm target engagement and inhibition of downstream signaling pathways [1].
This protocol describes how resistance to this compound is studied in PC-9 cells [1].
The following diagram illustrates the mechanism of this compound and common resistance pathways, integrating findings from general research on third-generation EGFR inhibitors [5] [6].
This compound serves as a critical tool compound in preclinical oncology research, particularly for:
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any specific methodology, please feel free to ask.
The HCC827 cell line is derived from a 39-year-old female White patient with lung adenocarcinoma and exhibits epithelial-like morphology [1]. This model possesses high clinical relevance for NSCLC research due to its specific molecular characteristics:
The cells grow adherently in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and require 5% CO₂ at 37°C for optimal growth [1] [3]. Population doubling time typically ranges between 24-48 hours [1].
This compound, a structural analog of the third-generation EGFR-TKI CO-1686 (rociletinib), demonstrates potent activity against EGFR-mutant NSCLC while sparing wild-type receptors [4]. Key characteristics include:
Table 1: this compound Selectivity Profile in NSCLC Models
| Cell Line | EGFR Status | This compound GI₅₀ (μM) | Gefitinib GI₅₀ (μM) | Selectivity Ratio |
|---|---|---|---|---|
| HCC827 | Exon 19 del | 0.055-0.104* | 0.008-0.025* | ~2-4x |
| NCI-H1975 | L858R/T790M | 0.046* | >10* | >200x |
| PC9GR4 | Exon 19 del/T790M | 0.061* | >10* | >160x |
| A549 | WT | 2.7±0.1 | 8.0±0.2 | ~3x |
| Calu-1 | WT | 8.0±0.3 | 19.0±0.8 | ~2.4x |
*IC₅₀ values for phosphorylation inhibition; GI₅₀ values for proliferation inhibition [4]
The HCC827 model has been instrumental in identifying and validating multiple resistance mechanisms to EGFR-TKIs:
The oncogene swap phenomenon represents a particularly notable finding, where resistant clones demonstrate complete loss of amplified EGFR mutant alleles (including T790M) while acquiring MET amplification, fundamentally altering oncogenic dependency [5].
Growth Conditions:
Cryopreservation:
Protocol for this compound Resistance Development:
Materials:
Procedure:
Gene Copy Number Analysis:
Phospho-RTK Array Analysis:
The diagrams below illustrate key signaling pathways involved in this compound response and resistance.
This compound Signaling and Resistance Pathways
Resistance Mechanism Investigation Workflow
Based on resistance mechanisms identified in HCC827 models, several combination approaches show promise:
Table 2: Potential Combination Therapies for Overcoming this compound Resistance
| Resistance Mechanism | Combination Partner | Target | Experimental Evidence |
|---|---|---|---|
| MET amplification [5] | MET inhibitors (PHA-665752, crizotinib) [5] | c-MET | Restored sensitivity in HCC827CNXR models [5] |
| NF-κB activation [4] | NF-κB pathway inhibitors | NF-κB | Reduced viability of resistant cells [4] |
| Bypass signaling [6] | Abemaciclib | CDK4/6 | Prevents/delays osimertinib resistance [6] |
| Apoptosis resistance [6] | Bcl-2 inhibitors | Bcl-2 | Targets anti-apoptotic proteins in resistant clones [6] |
| Hsp90 dependency [6] | Ganetespib | Hsp90 | Anti-proliferative effects in resistant cells [6] |
The HCC827 model continues to provide insights into novel resistance mechanisms and therapeutic strategies:
The HCC827 NSCLC cell line represents a validated and clinically relevant model for investigating EGFR-TKI sensitivity and resistance mechanisms. Its utility in characterizing this compound and other mutant-selective EGFR inhibitors has significantly advanced our understanding of resistance pathways, particularly MET amplification and NF-κB activation. The experimental protocols outlined provide robust methodologies for extending these findings toward developing more effective therapeutic strategies for EGFR-mutant NSCLC.
CNX-2006 is a novel, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) structurally related to the third-generation inhibitor CO-1686 (rociletinib) [1]. It was designed to be a mutant-selective inhibitor, potently targeting EGFR harboring activating mutations (e.g., L858R, exon 19 deletions) and the resistance T790M mutation, while sparing the wild-type (WT) receptor to minimize side effects [1]. Its primary research application is in overcoming T790M-mediated resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC) models.
The table below summarizes the key quantitative findings on this compound's activity from preclinical studies.
Table 1: Summary of this compound In Vitro Efficacy
| Assay Type | Cell Line / System | EGFR Status | Key Metric (IC₅₀) | Findings & Context |
|---|---|---|---|---|
| EGFR Phosphorylation | PC9 | Ex19del | ~55 nM | Inhibited phosphorylation of activating mutant EGFR [1]. |
| HCC827 | Ex19del | ~104 nM | Inhibited phosphorylation of activating mutant EGFR [1]. | |
| NCI-H1975 | L858R/T790M | ~46 nM | Effectively inhibited dual mutant EGFR [1]. | |
| PC9GR4 | Ex19del/T790M | ~61 nM | Effectively inhibited dual mutant EGFR [1]. | |
| 293H Cells | EGFR-WT | >10-fold higher vs. mutant | Demonstrated high selectivity for mutant over WT EGFR [1]. | |
| Cell Proliferation (GI₅₀) | Panel of 23 NSCLC lines | Various | 3 nM - 8 µM | Showed a wide range of potency, with highest efficacy in EGFR-mutant lines [1]. |
| Kinase Selectivity | 62 recombinant kinases | N/A | >50% inhibition of 11 kinases at 1 µM | Highest inhibition (~96%) against EGFR-L858R/T790M; showed activity against other EGFR-related kinases [1]. |
Protocol 1: In Vitro EGFR Phosphorylation Inhibition Assay
This protocol outlines the method used to demonstrate this compound's direct target engagement and inhibition of EGFR phosphorylation [1].
Protocol 2: Cell Proliferation/Growth Inhibition Assay (MTT Assay)
This protocol is used to determine the anti-proliferative effects of this compound [1] [2] [3].
The following diagrams illustrate the targeted signaling pathway and a generalized workflow for the key experiments described above.
Diagram 1: EGFR Signaling Pathway and this compound Inhibition
This compound selectively inhibits mutant EGFR signaling, impacting downstream pathways and cell proliferation.
Diagram 2: Experimental Workflow for Efficacy Assessment
Generalized workflow for evaluating this compound efficacy through target engagement and phenotypic assays.
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any specific methodology, please feel free to ask.
Compound Overview CNX-2006 is a covalent, irreversible, and mutant-selective EGFR inhibitor with potential antitumor activity. It is particularly potent against EGFR T790M and L858R/T790M mutations, with an IC₅₀ of less than 20 nM [1]. Its structural similarity to CO-1686 makes it a valuable tool compound for oncology research [1] [2].
Storage and Stability Conditions Adherence to the following storage conditions is critical for maintaining the chemical integrity and biological activity of this compound.
Table 1: Long-Term Storage Specifications for this compound Powder
| Form | Temperature | Duration | Notes |
|---|---|---|---|
| Powder | -20°C | 3 years | Primary recommended condition [1] |
| Powder | 4°C | 2 years | Short-term alternative [1] |
Table 2: Prepared Stock Solution Storage
| Solvent | Concentration | Temperature | Duration |
|---|---|---|---|
| DMSO | ~100 mg/mL (~183.3 mM) | -80°C | 6 months [1] |
| DMSO | ~100 mg/mL (~183.3 mM) | -20°C | 1 month [1] |
Solubility and Reconstitution this compound has specific solubility properties. Use the following data and formulations to prepare working solutions.
Table 3: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility |
|---|---|
| DMSO | ~100 mg/mL (~183.3 mM) [1] |
| Ethanol | ~29 mg/mL (~53.1 mM) [1] |
| Water | <1 mg/mL [1] |
For in vivo studies, the following formulations are recommended to overcome low water solubility [1]:
Key Experimental Protocols The following sections detail methodologies cited in research using this compound.
1. Cell-Based Growth Inhibition Assay This protocol is used to determine the inhibitory concentration (GI₅₀) of this compound on cancer cell lines [1] [2].
2. Immunoblotting Analysis of EGFR Inhibition This protocol confirms the direct target engagement and biochemical efficacy of this compound [1].
The experimental workflow for establishing the efficacy of this compound from cell culture to data analysis can be visualized as follows:
The tables below summarize key experimental data from foundational research, which can guide dose selection and protocol development.
Table 1: In Vitro Efficacy of this compound in NSCLC Cell Models This table outlines concentrations that effectively inhibited EGFR phosphorylation in various cell models, providing a reference for your users' own assay development [1].
| Cell Line | EGFR Mutation Status | This compound IC₅₀ for p-EGFR Inhibition | Experimental Context |
|---|---|---|---|
| PC9 | Exon 19 deletion (DelE746-A750) | 55 nM | Activating mutation model [1] |
| HCC-827 | Exon 19 deletion | 104 nM | Activating mutation model [1] |
| NCI-H1975 | L858R/T790M | 46 nM | Resistance mutation model [1] |
| PC9GR4 | DelE746-A750/T790M | 61 nM | Resistance mutation model [1] |
| 293H Cells | L858R or DelE746-A750 | Effective inhibition | Surrogate kinase assay [1] |
Table 2: Key Protocols from Preclinical Studies These methodologies can be adapted for troubleshooting and validating experiments with this compound.
| Protocol Type | Key Steps | Application & Note |
|---|
| In Vitro Dose-Response | 1. Treat cells with a concentration range of this compound (e.g., low nM to µM). 2. Incubate for a set period (e.g., 2 hours for target inhibition). 3. Measure outcome (e.g., EGFR phosphorylation via Western Blot, cell viability) [1]. | To determine compound potency (IC₅₀, GI₅₀) and selectivity. | | Generation of Resistant Cells | 1. Continuously expose sensitive cells to this compound. 2. Use fixed or escalating doses over several months. 3. Establish and characterize resistant clones [1] [2]. | To model acquired resistance and study underlying mechanisms like NF-κB activation [1]. |
Here are answers to common technical questions your users might have.
Q1: What is a suitable stock concentration for this compound? A suitable stock concentration is one that allows you to achieve your desired final treatment concentrations (e.g., from the low nanomolar to the micromolar range, as in Table 1) while keeping the solvent concentration in your assays constant and low (typically ≤0.1-1% DMSO) to avoid cytotoxicity or solvent effects. For example, a 10 mM stock in 100% DMSO is a standard and convenient starting point. From this, a 1 µM final treatment concentration would require a 1:10,000 dilution, resulting in only 0.01% DMSO in the cell culture media.
Q2: How selective is this compound? this compound was designed as a mutant-selective EGFR inhibitor. It potently inhibits EGFR with activating (L858R, exon 19 del) and resistance (T790M) mutations while sparing the wild-type (WT) receptor. In a broad kinase panel screen, it showed the highest inhibition for mutant EGFR, with some activity against closely related kinases [1]. This selectivity is a key advantage for minimizing off-target effects in experiments.
Q3: What is a key mechanism of acquired resistance to this compound? A crucial finding from preclinical studies is that activation of the NF-κB signaling pathway can drive acquired resistance to this compound. Researchers discovered that in resistant cells, NF-κB activation can replace the oncogenic EGFR signaling. Consequently, inhibiting NF-κB was sufficient to reduce the viability of these resistant cells [1].
The following diagram illustrates the primary mechanism of action of this compound and a key resistance pathway identified in research, which can help users interpret their experimental results.
Researchers have identified several key mechanisms through which cancer cells develop resistance to CNX-2006. The table below summarizes these primary pathways and the proposed strategies to overcome them.
| Mechanism | Description | Evidence & Proposed Counteractions |
|---|
| NF-κB Pathway Activation [1] [2] | The NF-κB signaling pathway is activated, replacing oncogenic EGFR signaling for cell survival. Resistant cells become dependent on NF-κB. | - Evidence: Kinase substrate peptide arrays showed 17 of 24 altered kinases were NF-κB linked; resistant cells highly sensitive to NF-κB genetic knockdown [2].
The following workflows outline the core methodologies used in the cited research to establish and characterize this compound-resistant cell lines.
This diagram illustrates the process of developing this compound-resistant cell models for mechanistic studies.
Key Steps Explained:
This diagram shows the process of identifying the resistance mechanism and testing therapeutic strategies.
Key Steps Explained:
Q1: What is the expected potency (IC50) of this compound against mutant EGFR in cellular assays? this compound is a potent mutant-selective EGFR inhibitor. In biochemical assays, it has an IC50 of less than 20 nM against mutant EGFR. In cellular proliferation assays, it typically shows GI50 values in the low nanomolar range (e.g., 8-72 nM) against cell lines harboring EGFR activating mutations and the T790M resistance mutation, with significantly weaker activity against wild-type EGFR [4].
Q2: If no new EGFR mutations are found, what are the first pathways I should investigate? The NF-κB pathway and MET amplification are two of the most well-documented off-target resistance mechanisms to investigate first [3] [1] [2]. Begin with a phospho-RTK array to get a broad view of activated kinases, which can point you towards either of these mechanisms or other potential bypass tracks.
Q3: How can I confirm that MET amplification is driving resistance? A combination of assays is recommended:
This section provides a foundational overview of EMT and the significance of marker regulation, directly addressing the core topic of CNX-2006.
1. Core Concepts of Epithelial-Mesenchymal Transition (EMT) EMT is a fundamental cellular process where epithelial cells lose their polarity and cell-cell adhesion and gain migratory and invasive properties to become mesenchymal cells [1] [2]. This transition is critical in embryonic development, tissue repair, and cancer metastasis [1]. A hallmark of EMT is the "cadherin switch," where expression of epithelial markers like E-cadherin is downregulated, and mesenchymal markers such as Vimentin, Fibronectin, and N-cadherin are upregulated [1] [2].
2. Vimentin as a Key EMT Marker Vimentin (VIM) is a Type III intermediate filament that maintains cell integrity and is involved in cell migration, motility, and adhesion [3]. While well-studied in solid cancers, its upregulation is also a significant prognostic marker in hematological malignancies like Acute Myeloid Leukemia (AML) [3].
3. Clinical Impact of Vimentin Upregulation The table below summarizes key clinical findings associated with high VIM expression in AML, demonstrating its role in aggressive disease [3].
| Clinical Parameter | Association with High VIM Expression | Statistical Significance |
|---|---|---|
| Overall Survival (OS) | Median OS: 7.95 months (High VIM) vs. 19.2 months (Low VIM) | p = 0.029 |
| Disease-Free Survival (DFS) | Worse DFS in high VIM expression group | p = 0.029 |
| White Blood Cell (WBC) Count | Higher count at diagnosis (Median: 69.2 vs 12.6) | p < 0.0001 |
| Bone Marrow Blasts | Higher percentage (Median: 82.5% vs 71%) | p = 0.017 |
| Age Group (≥ 60 years) | Median OS: 5.4 months (High VIM) vs. 9.9 months (Low VIM) | p = 0.0257 |
| Cytogenetically Normal AML (CN-AML) | Median OS: 7.95 months (High VIM) vs. 24.6 months (Low VIM) | p = 0.0102 |
This methodology, based on a standardized protocol, can be used as a reference for inducing and analyzing EMT in vitro [2].
EMT Induction and Immunocytochemistry Analysis Workflow
The following diagram outlines the key steps for inducing EMT and analyzing marker expression, which is detailed in the protocol below.
Detailed Protocol Steps:
Induction of EMT [2]:
Analysis of Protein Expression by Immunocytochemistry [2]:
FAQ 1: Despite induction, my cells do not show a clear morphological change to a spindle-shaped phenotype. What could be wrong?
FAQ 2: I see inconsistent or weak staining for mesenchymal markers like Vimentin in my ICC. How can I improve this?
The following diagram summarizes the major signaling pathways that converge to activate the EMT program, providing a mechanistic context for your research.
Key Pathway Insights:
What is CNX-2006 and what is its primary mechanism of action? this compound is a potent, irreversible, and mutant-selective EGFR inhibitor. It covalently binds to the Cys797 residue in the EGFR kinase domain. It selectively inhibits EGFR with activating mutations (like exon 19 deletions and L858R) and the resistance mutation T790M, while having minimal activity against wild-type EGFR, thus reducing off-target effects [1].
What are the known mechanisms of resistance to this compound? Research indicates that resistance can emerge through an "oncogene swap," where cancer cells shift their dependency from EGFR to another oncogene, such as MET [1]. In one study, two this compound-resistant cell lines (HCC827CNXR S1 and S4) were established. While both were resistant, they required different combination therapies, with the S4 line showing a clear switch to MET-driven survival [1].
How can I troubleshoot experiments involving this compound resistance? If you observe resistance in your models, investigate alternative signaling pathways. The table below summarizes key findings from the literature to guide your troubleshooting.
| Cell Line Model | Observed Resistance Mechanism | Suggested Combination Therapy | Experimental Outcome |
|---|---|---|---|
| HCC827CNXR S1 [1] | Resistance to this compound, erlotinib, afatinib, and AZD9291. | This compound + MET-TKI (e.g., PHA-665752, crizotinib) | Combination induced cell death. |
| HCC827CNXR S4 [1] | "Oncogene swap" from EGFR to MET amplification. | MET-TKI (e.g., PHA-665752, crizotinib) alone | MET inhibition alone was sufficient to suppress cell growth. |
The following workflow outlines the key steps for establishing and analyzing resistant cell lines, based on published methodologies [1].
1. Establishing this compound Resistant Cell Lines [1]
2. Validating the "Oncogene Swap" Mechanism [1]
3. Investigating Combination Therapy Strategies [1]
Q1: What is the difference between a cell viability assay and a cell proliferation assay? It is crucial to distinguish between these two types of assays as they measure different things [1].
Q2: Why is assay optimization and validation so important in drug sensitivity screening? High drug attrition rates in oncology are partly due to the poor reproducibility of preclinical models [2]. Optimization helps identify and control for experimental confounders that can affect data quality and lead to irreproducible results. The goal is to improve both replicability (the same analyst re-performs the same experiment) and reproducibility (different analysts perform the same experiment using different conditions) [2] [3].
Q3: My dose-response curves are inconsistent. What are the key factors I should investigate? Variation is often linked to the cell line and the drug itself, but other factors can introduce significant confounders [2]. You should systematically optimize the following key parameters, which are summarized in the table below.
| Optimization Parameter | Potential Impact on Results | Recommended Action |
|---|---|---|
| Cell Seeding Density | It affects the rate of proliferation and can alter drug sensitivity. If the cells are over-confluent, their metabolism slows down [4]. | Determine the optimal cell number for your assay to ensure the cells are in a linear growth phase throughout the experiment [3]. |
| Drug Storage & Handling | Evaporation of solvents like DMSO can change the actual drug concentration, skewing dose-response curves [2]. | Use sealed containers, minimize freeze-thaw cycles, and include matched vehicle controls (e.g., DMSO) for every experiment [2]. |
| Assay Incubation Time | The signal is time-dependent. An incubation time that is too short lacks sensitivity; one that is too long can be cytotoxic and lose linearity [4]. | Perform a time-course experiment to find an incubation window where the signal is strong and proportional to the viable cell number [2] [4]. |
| Cell Culture Medium | Changes in pH or depletion of nutrients like glucose can affect cellular metabolism and the assay signal [4]. | Keep the growth medium and pH consistent across experiments. Be cautious when adding fresh medium right before an assay. |
Problem: High Background Signal or Excessive Variability Between Replicates
Problem: Weak or No Signal Development
Problem: Poor Reproducibility of Drug Response Data (e.g., IC₅₀ values)
The following diagram outlines a logical workflow for troubleshooting poor reproducibility in your cell viability assays.
This is a detailed step-by-step protocol for optimizing a drug sensitivity screen using the resazurin reduction assay, a method noted for being quick, cost-effective, and sensitive [3]. You can adapt this general framework for assays like CNX-2006.
Objective: To determine the optimal cell seeding density and establish a robust protocol for screening the drug sensitivity of the MCF7 breast cancer cell line (or your relevant cell line) to a compound like this compound.
Materials:
Procedure:
Cell Preparation:
Cell Seeding:
Assay Execution:
Data Analysis:
Drug Treatment (Once density is optimized):
The following flowchart visualizes the key steps in this experimental workflow.
The table below summarizes the solvent compatibility data for CNX-2006 as provided by the manufacturer [1] [2].
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | 100 mg/mL (183.3 mM) | Recommended for initial stock; hygroscopic (absorbs moisture) [1] [2]. |
| Ethanol | 29 mg/mL (53.15 mM) | An alternative for stock solutions [1] [2]. |
| Water | Insoluble | Not suitable for direct dissolution [1] [2]. |
| 0.5% CMC-Na Suspension | ≥ 5 mg/mL | For in vivo studies (e.g., 25 mg/kg dose in mouse models) [1] [2]. |
In vitro Stock Solution (10 mM in DMSO)
In vivo Dosing Suspension (5 mg/mL)
Q: My this compound solution in DMSO has frozen and precipitated. Is it still usable? A: This is a common occurrence. According to the manufacturer, this compound is stable at room temperature and can withstand shipping without cooling [1]. A precipitate after freezing does not necessarily indicate degradation.
Q: Why does my in vivo suspension settle so quickly? A: This is normal for heterogeneous suspensions. The key is to ensure it is homogeneous at the time of dosing [1].
The following diagram illustrates the decision process for preparing this compound based on your experimental needs.
Since direct information is unavailable, you can build your own experimental stability assessment using general principles. The key parameters to investigate are summarized in the table below.
| Parameter to Investigate | Specific Measurement Methods | Purpose & Relevance |
|---|---|---|
| Appearance/Physical State | Visual inspection for precipitation, cloudiness, color change [1] | Initial, rapid indicator of physical stability and potential degradation. |
| Concentration/Potency | HPLC, LC-MS, functional bioassay | Quantifies core stability; determines if the active component remains intact and potent. |
| pH | pH meter | Detects shifts that may catalyze decomposition, crucial for buffered solutions. |
| Key Excipients/Stabilizers | Specific assays for buffers, preservatives | Ensures the stability-supporting matrix remains effective. |
You can adapt the following workflow to design your stability study for CNX-2006.
Based on the workflow, here are detailed methodologies for key steps:
Understanding how freezing can damage your sample helps in selecting the right troubleshooting strategies. The diagram below illustrates this process and potential interventions.
If your initial experiments show degradation, consider these stabilization strategies that correspond to the mechanisms above:
The table below consolidates key quantitative data for CNX-2006 from the available literature:
| Parameter | Value / Description |
|---|---|
| IC50 (mutant EGFR) | < 20 nM [1] [2] |
| Selectivity | Very weak inhibition of wild-type EGFR [1] [2] |
| In Vivo Model | H1975 (EGFR L858R/T790M) xenograft in nude mice [1] [2] |
| In Vivo Dosage | 25 mg/kg [1] [2] |
| In Vivo Formulation | 5% DMSO, 15% Solutol HS15 in PBS [1] [2] |
| In Vivo Administration | Intraperitoneal (i.p.) [1] [2] |
| Molecular Weight | 545.53 g/mol [1] [2] |
| Chemical Formula | C₂₆H₂₇F₄N₇O₂ [1] [2] |
| Solubility (DMSO) | 91 mg/mL (166.81 mM) [1] |
While full experimental details are not available in the search results, here are the key methodological points referenced for this compound.
Since a specific protocol for this compound was not found, the following general framework for Phase I oncology trials can guide your research. The core goal is to establish the Recommended Phase II Dose (RP2D) by finding the dose that is both safe and shows biological activity [3].
When designing a dose escalation study, you must define several key parameters upfront [3]:
Based on common challenges in early drug development, here are potential issues and solutions that may apply to your work with this compound.
Q1: What is the primary mechanism of action of this compound?
Q2: How should I formulate this compound for in vivo studies?
Q3: What are potential resistance mechanisms to this compound?
Q4: My HPLC analysis shows peak splitting or baseline noise when analyzing this compound. What could be wrong?
| Assay Type / Purpose | Cell Lines Used | Treatment Duration | Concentration | Key Readout / Objective |
|---|---|---|---|---|
| Immunoblotting (Protein Inhibition) [1] [2] | HEK293; PC9; HCC-827; NCI-H1975 | 6 hours [1] [2] | Up to 1000 nM | Inhibition of EGFR phosphorylation |
| Growth Inhibition / Viability (GI₅₀) [1] [3] [2] | Panel of 23 NSCLC cell lines | 72 hours [3] | Varies (e.g., GI₅₀: 3-8000 nM) | Cell proliferation / viability |
| Apoptosis Assay [3] | NCI-H1975 | 24 hours [3] | 1 μM | Apoptosis (Annexin V, mitochondrial potential) |
| 3D Spheroid Assay [3] | NCI-H1975 | 96 hours [3] | 1 μM | Reduction in spheroid volume |
The data in the table is derived from specific methodologies that provide context for these timeframes.
To better understand the context of these experiments, the following diagram outlines the drug's mechanism of action and key resistance pathways identified in research.
Based on the research, here are some critical points to consider when planning your experiments with this compound:
The table below summarizes the fundamental information for these two third-generation EGFR inhibitors.
| Feature | CNX-2006 | CO-1686 (Rociletinib) |
|---|---|---|
| Status | Tool compound for preclinical research [1] [2] | Investigational drug; clinical development halted [3] |
| Primary Target | EGFR with activating mutations (e.g., L858R, exon 19 del) and T790M [2] [4] | EGFR with activating mutations and T790M [3] |
| Mechanism | Irreversible, covalent binder to Cys797 [2] [4] | Irreversible, covalent binder to Cys797 [3] |
| Selectivity | Mutant-selective; spares wild-type EGFR [2] [4] | Mutant-selective; designed to spare wild-type EGFR [3] |
| Key Evidence Level | In vitro and in vivo models [1] [2] [4] | In vitro models, clinical trials (Phase I/II) [3] |
The following table consolidates quantitative data and experimental observations from the search results to help you compare their performance directly.
| Aspect | This compound | CO-1686 (Rociletinib) |
|---|---|---|
| In Vitro Potency (IC₅₀) | ~46-61 nM (in NCI-H1975 L858R/T790M cells) [2] | Comparable activity to this compound in cells with mutated EGFR [2] |
| In Vivo Efficacy | Effective in H1975 (L858R/T790M) xenograft models [4] | N/A (Clinical trials showed efficacy in patients) [3] |
| Activity vs. WT-EGFR | Minimal effect; inhibits at concentrations >10-fold higher than for mutant EGFR [2] | Designed to spare WT-EGFR to reduce toxicity [3] |
| Activity on Rare Mutations | Active against G719S, L861Q, T854A; not active on exon 20 insertions [4] | N/A |
| Resistance Mechanisms | - MET amplification ("oncogene swap") [1]
To help you evaluate and potentially replicate the findings, here are summaries of the key experimental methodologies cited in the search results.
Growth Inhibition Assay (for this compound) [1]
Western Blot Analysis (for this compound) [1] [2]
In Vivo Xenograft Study (for this compound) [4]
This compound potently inhibits mutant EGFR signaling, but cancer cells can activate alternative pathways to survive. The diagram below illustrates the primary drug resistance mechanisms identified in the search results.
The "oncogene swap" is a particularly notable finding, where cancer cells upon developing resistance to this compound lose the amplified mutant EGFR gene and instead become dependent on MET amplification for survival, making them sensitive to MET inhibitors alone [1].
The following table outlines the key experiments used to identify the resistance mechanisms and the associated methodological details.
| Experimental Goal | Key Findings | Protocol Details |
|---|
| In vitro Resistance Modeling [1] [2] | CNX-2006 resistance develops slower than to erlotinib; resistant cells show increased NF-κB activity or MET amplification. | Cell Lines: NSCLC lines (e.g., HCC827, PC9, NCI-H1975) with known EGFR mutations. Method: Chronic, stepwise exposure to increasing drug doses (e.g., 50 nM–1 μM this compound) over several months. Resistant clones analyzed via immunoblotting, growth assays, and genetic analysis [2]. | | Kinase Activity & Specificity Profiling [1] | this compound potently inhibits EGFR-T790M (IC50 ~46-61 nM) with minimal wild-type EGFR inhibition. | Assay: Surrogate kinase assays and tumor cell line models. Procedure: Cells treated with inhibitors for 2-6 hours, lysates analyzed via immunoblotting for phospho-EGFR and downstream signals (e.g., MAPK, AKT). IC50/GI50 values determined from dose-response curves [1]. | | Analysis of Resistance Pathways [1] [3] | NF-κB pathway is critically activated in this compound resistant cells; its inhibition reduces cell viability. | Techniques: Kinase substrate peptide array to profile active kinases; genetic (siRNA) knockdown of NF-κB; pharmacologic inhibition of NF-κB pathway combined with this compound. Readouts: Cell viability assays (e.g., Cell Counting Kit-8), apoptosis markers (Annexin V, PARP cleavage) [1]. | | In vivo Efficacy [1] [4] | this compound causes drastic tumor reduction in H1975 (L858R/T790M) xenograft models. | Model: Nude mice with subcutaneous NSCLC tumor xenografts. Dosing: this compound at 25 mg/kg, administered intraperitoneally. Monitoring: Tumor volume measurement; analysis of EGFR phosphorylation in tumor tissue [4]. |
The different resistance mechanisms for these drugs involve distinct cellular signaling pathways. The diagram below illustrates these pathways and their logical relationships.
The distinct resistance mechanisms have significant implications for future drug development and treatment strategies:
The table below summarizes the key experimental data demonstrating CNX-2006's selectivity for mutant EGFR over the wild-type (WT) receptor.
| Assessment Method | Cell Line / Kinase | EGFR Status | This compound Potency (IC₅₀ or GI₅₀) | Comparison to WT EGFR |
|---|---|---|---|---|
| EGFR Phosphorylation (IC₅₀) [1] | NCI-H1975 | L858R/T790M | ~46 nM | >10-fold more selective |
| EGFR Phosphorylation (IC₅₀) [1] | PC9GR4 | delE746-A750/T790M | ~61 nM | >10-fold more selective |
| Cell Proliferation (GI₅₀) [1] | PC9DR1 | delE746-A750/T790M (amplified) | 8 nM | Up to 290-fold more potent than gefitinib |
| Cell Proliferation (GI₅₀) [1] | Panel of 23 NSCLC lines | Various WT EGFR | 2,700 - 8,000 nM | Benchmark against mutant activity |
This compound works through a covalent, irreversible mechanism, binding to the conserved Cys797 residue in the ATP-binding pocket of EGFR [1] [2]. Its selectivity arises from higher potency against mutant kinases, with one study reporting it is ~22-fold more selective for L858R/T790M mutant EGFR over WT EGFR in kinetic assays [3].
The data in the guide were generated using standard and reliable experimental methods in cancer pharmacology:
Prolonged treatment with this compound can lead to acquired resistance, with research identifying two primary non-mutational bypass mechanisms:
The table below places this compound's performance in context with other generations of EGFR TKIs.
| EGFR Inhibitor | Generation | Key Molecular Feature | Activity vs. T790M | Selectivity for Mutant vs. WT EGFR |
|---|---|---|---|---|
| This compound | Third | Irreversible, covalent binding | Potent | High (10 to 290-fold) |
| CO-1686 (Rociletinib) | Third | Irreversible, covalent binding | Potent | High (comparable to this compound) [1] |
| Afatinib, Dacomitinib | Second | Irreversible, pan-HER2 inhibitor | Weak at clinically achievable doses | Low [1] [5] |
| Erlotinib, Gefitinib | First | Reversible, ATP-competitive | Inactive | Low to moderate [1] |
This compound and its analog CO-1686 represent the third-generation of EGFR inhibitors, designed to overcome the limitations of their predecessors. While first-generation inhibitors are ineffective against T790M, and second-generation inhibitors cause dose-limiting toxicity due to WT EGFR inhibition, this compound achieves potent activity against T790M with minimal WT EGFR inhibition, offering a superior therapeutic window [1] [5] [3].
The evidence shows that NF-κB inhibition can synergize with this compound to reduce the viability of resistant cells, suggesting a promising combination therapy strategy for overcoming this specific resistance mechanism [1] [5]. The "oncogene swap" phenomenon underscores that after resistance develops, retesting the tumor's genomic landscape is critical, as continued EGFR inhibition would be futile if the cancer has switched to MET dependency [4].
CNX-2006 is a novel, irreversible EGFR tyrosine kinase inhibitor designed to be mutant-selective, particularly targeting EGFR with the T790M resistance mutation while sparing the wild-type (WT) receptor [1] [2] [3]. The table below summarizes the core mechanistic profiles.
| Inhibitor | Generation | Primary Target | Action | Key Differentiating Feature |
|---|---|---|---|---|
| This compound | (3rd Gen Tool) | EGFR Activating Mut + T790M | Irreversible, Covalent | High selectivity for mutant EGFR over WT; research compound [1] [2] [3] |
| Gefitinib/Erlotinib | 1st | EGFR Activating Mut | Reversible, ATP-competitive | Targets mutant EGFR, but no activity against T790M; inhibits WT EGFR [4] [2] |
| Afatinib/Dacomitinib | 2nd | Pan-ERBB Family | Irreversible, Covalent | Broader inhibition of ErbB family; increased side effects due to WT EGFR inhibition [4] |
| Osimertinib | 3rd | EGFR Activating Mut + T790M | Irreversible, Covalent | Approved, clinically effective T790M inhibitor; some WT EGFR activity [4] [2] |
The selective mechanism of this compound can be visualized in the following pathway diagram:
Experimental data from cell-based assays demonstrates this compound's potency and selectivity profile, as shown in the comparative table below.
| Cell Line | EGFR Status | This compound GI50 (μM) | Gefitinib GI50 (μM) | CO-1686 GI50 (μM) | Key Finding |
|---|---|---|---|---|---|
| NCI-H1975 | L858R/T790M | 0.003 | 7.9 | 0.004 | Highly potent against T790M; >2,600x more potent than gefitinib [2] [3] |
| PC9GR4 | Ex19Del/T790M | 0.061 (IC50) | N/A | N/A | Effective in T790M model [2] |
| HCC827 | Ex19Del | 0.055 (IC50) | N/A | N/A | Active against sensitizing mutations [2] |
| A549 | WT | 2.7 | 8.0 | 1.2 | Minimal effect on WT EGFR; >10x higher selectivity vs. other TKIs [2] [3] |
Studies exposing EGFR-mutant cancer cells to this compound have revealed several potential resistance pathways, summarized in the table below.
| Resistance Mechanism | Description | Potential Overcome Strategy |
|---|---|---|
| NF-κB Activation | NF-κB1 overexpression replaces oncogenic EGFR signaling; associated with EMT [2] [3] | Co-inhibition of NF-κB pathway [2] [3] |
| "Oncogene Swap" | Loss of amplified mutant EGFR allele with acquisition of MET amplification [5] | MET-TKI (e.g., Crizotinib) alone [5] |
| Bypass Signaling | Co-occurrence of MET amplification with retained T790M [5] | Combination of this compound + MET-TKI [5] |
The following diagram illustrates the two distinct MET-related resistance pathways identified:
Key methodologies from the cited studies provide a framework for evaluating EGFR TKIs:
Growth Inhibition Assay (GI50 Determination):
Immunoblotting for Target Engagement:
In Vivo Efficacy Studies:
As a research tool, This compound demonstrates a compelling preclinical profile as a potent and highly mutant-selective EGFR inhibitor, effectively targeting T790M resistance with minimal wild-type EGFR disruption [1] [2]. Its study has been critical for illuminating novel resistance mechanisms like NF-κB pathway activation and the "oncogene swap" [5] [2] [3].
While osimertinib is the established standard for T790M-positive NSCLC in the clinic [6], data on this compound provides valuable insights for drug developers. Research into compounds like this compound informs the ongoing pursuit of fourth-generation EGFR inhibitors designed to overcome emerging resistance [4].
The table below summarizes the activity of CNX-2006 against various EGFR mutations based on in vitro models.
| EGFR Mutation Type | Cell Line Model(s) | Experimental Measure | Result / Potency | Comparative Notes |
|---|---|---|---|---|
| Exon 19 del + T790M [1] | PC9GR4 | IC50 (EGFR phosphorylation) | ~61 nM [1] | Effectively inhibits phosphorylation. |
| L858R + T790M [1] | NCI-H1975 | IC50 (EGFR phosphorylation) | ~46 nM [1] | Effective at low nanomolar concentrations. |
| Exon 19 del (sensitive) [1] | HCC827, PC9 | IC50 (EGFR phosphorylation) | 55 - 104 nM [1] | Active against activating mutations without T790M. |
| Wild-Type (WT) EGFR [1] | 293H (transfected) | IC50 (EGFR phosphorylation) | >10-fold higher than for mutants [1] | High selectivity for mutant over WT EGFR. |
| Uncommon Mutations (G719S, L861Q) [1] | 293H (transfected) | Sensitivity | As active as erlotinib [1] | Shows broad activity against rare sensitizing mutations. |
| Exon 20 Insertion [1] | 293H (transfected) | Sensitivity | No detectable effect [1] | Inherently resistant, similar to other EGFR-TKIs. |
The high selectivity of this compound for mutant EGFR was confirmed in a broad kinase profiling assay, where it demonstrated 95.96% inhibition of the L858R/T790M mutant EGFR at 1 µM, with minimal off-target effects [1].
The data on this compound was generated through standard preclinical methodologies.
The following diagram illustrates the mechanism of action of this compound and a key resistance pathway identified in preclinical models.
A primary resistance mechanism identified for this compound is the activation of alternative survival pathways. Research on resistant cell lines revealed that effective inhibition of mutant EGFR signaling can lead to a dependency switch, where the NF-κB pathway becomes constitutively active, driving cell survival and proliferation despite effective EGFR blockade [1].
Cellular and Enzymatic Potency (IC50/GI50)
| Model System | Mutation Type | This compound Potency (nM) | Comparison to WT EGFR (Fold Selectivity) | Citation |
|---|---|---|---|---|
| Enzymatic Assay | EGFR T790M | IC50 < 20 nM | ~14 to 22-fold selective over WT | [1] [2] [3] |
| Cell Proliferation (H1975) | L858R/T790M | GI50: 3 - 32 nM | Up to 290-fold more selective than 1st-gen TKIs | [1] [3] [4] |
| Cell Proliferation (PC9) | delE746-A750 | GI50: ~55 - 104 nM | Information missing | [3] [4] |
| p-EGFR Inhibition (H1975) | L858R/T790M | IC50: ~46 nM | >10-fold selective over WT EGFR | [3] [4] |
| p-EGFR Inhibition (PC9GR4) | delE746-A750/T790M | IC50: ~61 nM | >10-fold selective over WT EGFR | [3] [4] |
Comparison with Other EGFR Inhibitors (GI50 in T790M models)
| Inhibitor | Generation | Key Characteristic | GI50 in T790M+ Cells (e.g., H1975) |
|---|---|---|---|
| This compound | Third | Mutant-selective, Irreversible | ~3 - 32 nM [3] [4] |
| CO-1686 (Rociletinib) | Third | Mutant-selective, Irreversible | Comparable to this compound [3] [4] |
| Erlotinib | First | Reversible | ~98,000 nM (Resistant) [5] |
| Afatinib | Second | Irreversible, inhibits WT EGFR | Much higher (due to WT EGFR toxicity) [6] |
The high-quality data on this compound is supported by robust experimental methodologies. Here are the details of key assays cited:
1. Growth Inhibition Assay (GI50)
2. Phospho-EGFR Inhibition Assay (IC50)
3. In Vivo Xenograft Efficacy Study
This compound is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition [3] [4]. Its unique structure allows it to be more potent against mutant EGFR (including T790M) than the wild-type receptor.
Despite its potency, cancer cells can develop resistance. A key mechanism identified for this compound and other 3rd gen TKIs is NF-κB pathway activation, which replaces oncogenic EGFR signaling [3] [4] [7]. The diagram below illustrates this resistance pathway and potential therapeutic strategies.
CNX-2006 is characterized as a novel, irreversible, and mutant-selective EGFR inhibitor. Its primary mechanism is to specifically target activating mutations of the Epidermal Growth Factor Receptor (EGFR) as well as the T790M resistance mutation, while demonstrating very weak inhibition of the wild-type EGFR [1].
A critical study used this compound to investigate resistance mechanisms to third-generation EGFR-TKIs. Researchers established resistant sublines from the HCC827EPR lung cancer cell line (which harbors an EGFR exon 19 deletion and the T790M mutation) through chronic exposure to this compound [2].
This research identified a novel resistance mechanism termed "oncogene swap" [2]. The analysis found that resistance can be accompanied by MET amplification, and it can manifest in two distinct ways:
| MET Amplification Context | Description of Resistance Mechanism | Effective Countermeasure |
|---|---|---|
| With retained T790M | Bypass signaling via MET amplification alongside the original EGFR mutations [2] | Combination of this compound and a MET-TKI [2] |
| Oncogene Swap | Loss of the amplified mutant EGFR allele (including T790M) and acquisition of MET amplification, shifting oncogenic dependence from EGFR to MET [2] | MET-TKI alone [2] |
The methodology used to establish and analyze the this compound-resistant cells is summarized below. This workflow led to the discovery of the "oncogene swap" phenomenon [2].
The following diagram illustrates the "oncogene swap" resistance process identified in the study.